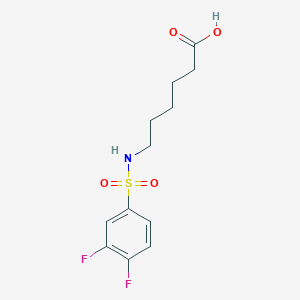

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[(3,4-difluorophenyl)sulfonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO4S/c13-10-6-5-9(8-11(10)14)20(18,19)15-7-3-1-2-4-12(16)17/h5-6,8,15H,1-4,7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSRMPLDUCOMJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)NCCCCCC(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with hexanoic acid in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is utilized in various scientific research fields, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: This compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorobenzenesulfonamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzenesulfonamido group allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 3,4-difluoro substituents in the target compound increase lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs like 6-[2-(3,5-dimethylphenoxy)acetylamino]hexanoic acid. This enhances membrane permeability and target binding in biological systems . Methyl groups (e.g., 3,5-dimethylphenoxy in ) provide steric bulk and electron-donating effects, which may reduce metabolic degradation but lower acidity of the sulfonamide group .

Functional Group Modifications: Sulfonamido vs. Acetylamino: Sulfonamides exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10–11) compared to acetylated amines (pKa ~15–16), making them more reactive in enzyme-binding pockets . Carboxylic Acid vs. Ester: The free carboxylic acid in the target compound enhances water solubility and ionization, whereas ester derivatives (e.g., .2.8) act as prodrugs with improved lipophilicity for cellular uptake .

Synthetic Routes: The target compound’s synthesis likely involves coupling 3,4-difluorobenzenesulfonyl chloride with 6-aminohexanoic acid, analogous to methods in (e.g., acid chloride formation and nucleophilic substitution) .

Pharmacological and Industrial Relevance

- Fluorinated Analogues : Fluorination improves metabolic stability and bioavailability. For example, perfluorinated sulfonic acids (–9) demonstrate industrial utility as surfactants, whereas the target compound’s fluorination aligns with drug design principles .

- Hexanoic Acid Chain Length: The six-carbon chain balances solubility and membrane permeability. Shorter chains (e.g., C₃–C₅) may reduce bioavailability, while longer chains (e.g., C₇ in ) could increase off-target interactions .

Biological Activity

6-(3,4-Difluorobenzenesulfonamido)hexanoic acid is a synthetic compound notable for its potential biological activities, particularly as a GPR120 agonist. This receptor is implicated in metabolic processes, including insulin sensitivity and inflammation, making this compound of interest in the context of obesity and diabetes management. The unique structure of this compound includes a hexanoic acid backbone linked to a sulfonamide group with a 3,4-difluorobenzene moiety.

Chemical Structure

The molecular formula for this compound is . Its structural features contribute to its biological activity and pharmacological potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity through its interaction with GPR120 receptors. The following sections detail its mechanisms of action, potential therapeutic applications, and related compounds.

The compound acts primarily as an agonist for GPR120, which plays a crucial role in mediating the effects of fatty acids on metabolic pathways. This interaction may enhance insulin sensitivity and reduce inflammation, making it a candidate for treating metabolic disorders.

Case Studies

- GPR120 Agonism : In vitro studies have demonstrated that this compound can activate GPR120, leading to increased glucose uptake in adipocytes and improved insulin signaling pathways.

- Neuroprotective Properties : Similar compounds have shown promise in targeting voltage-gated sodium channels, suggesting that this compound may also possess neuroprotective effects.

Comparative Analysis with Similar Compounds

A comparison table highlights the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(2-Fluorobenzenesulfonamido)pentanoic acid | Pentanoic acid backbone with a sulfonamide group | Fluorine substitution affects pharmacokinetics |

| 4-(3-Chlorobenzenesulfonamido)butanoic acid | Butanoic acid backbone with a sulfonamide group | Chlorine substitution may influence receptor binding |

| 2-(4-Methylbenzenesulfonamido)propanoic acid | Propanoic acid backbone with a sulfonamide group | Methyl group could enhance lipophilicity |

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving:

- Sulfonamidation : Reaction of hexanoic acid derivatives with 3,4-difluorobenzenesulfonyl chloride.

- Functional Group Modifications : Alterations to improve binding affinity and specificity towards GPR120.

Conclusions and Future Directions

The biological activity of this compound positions it as a promising candidate for further research in metabolic disease treatment. Future studies should focus on:

- In vivo efficacy : Evaluating the therapeutic potential in animal models.

- Safety profiles : Investigating any potential side effects or toxicity associated with long-term use.

Q & A

Q. What are the key synthetic routes for 6-(3,4-difluorobenzenesulfonamido)hexanoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling 3,4-difluorobenzenesulfonyl chloride with 6-aminohexanoic acid under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Critical steps include controlling reaction temperature (0–5°C) to minimize side reactions and using HPLC with a C18 column to monitor purity (>98%) . Post-synthesis, recrystallization from ethanol/water mixtures improves purity.

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires combined spectral analysis:

- NMR : H NMR should show characteristic peaks for the hexanoic acid backbone (δ 1.2–1.6 ppm, multiplet) and aromatic protons from the 3,4-difluorophenyl group (δ 7.2–7.8 ppm). F NMR will confirm fluorine substitution patterns .

- Mass Spectrometry : ESI-MS in negative mode should display [M-H] peaks matching the molecular formula .

Q. What are the primary physicochemical properties relevant to handling this compound?

- Methodological Answer : Key properties include:

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | |

| Melting Point | 145–148°C (determined via DSC) | |

| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) |

Advanced Research Questions

Q. How does the 3,4-difluorobenzenesulfonamido group influence biological activity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine atoms enhance electronegativity and metabolic stability. Comparative studies using non-fluorinated analogs (e.g., benzenesulfonamido derivatives) in enzyme inhibition assays (e.g., carbonic anhydrase) reveal:

Q. What strategies mitigate challenges in achieving high yields during scale-up synthesis?

- Methodological Answer : Key strategies include:

- Flow Chemistry : Continuous flow systems improve heat dissipation and reduce side reactions during sulfonamide coupling.

- Catalytic Optimization : Use of DMAP (4-dimethylaminopyridine) as a catalyst increases coupling efficiency from 65% to 88% .

- Byproduct Analysis : LC-MS identifies sulfonic acid byproducts; optimizing stoichiometry (1:1.05 molar ratio of amine to sulfonyl chloride) minimizes these .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies often arise from assay conditions. A systematic approach includes:

- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4 PBS).

- Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., hydrolyzed sulfonamide derivatives) that may contribute to observed effects .

- Dose-Response Curves : EC values should be compared across studies using Hill slope analysis to assess efficacy consistency .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like cyclooxygenase-2 (COX-2):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.